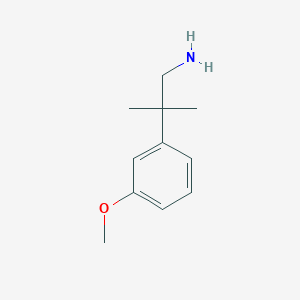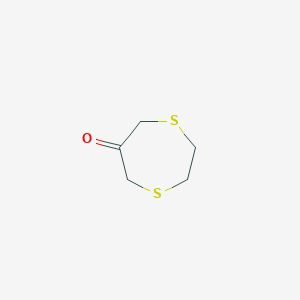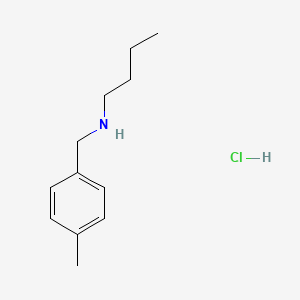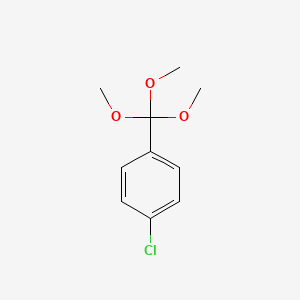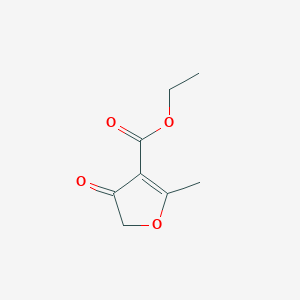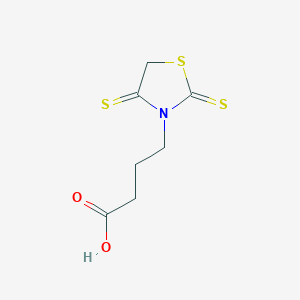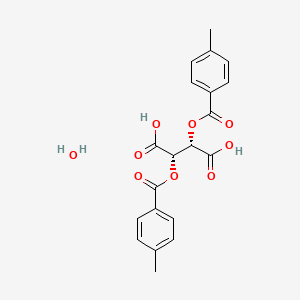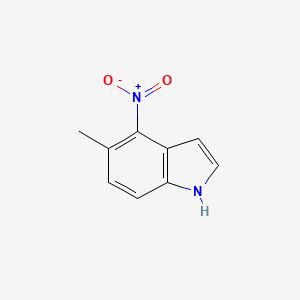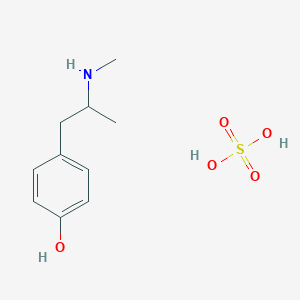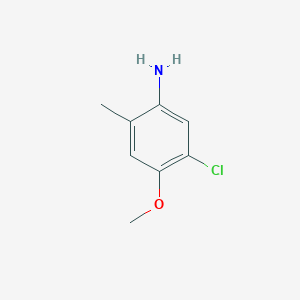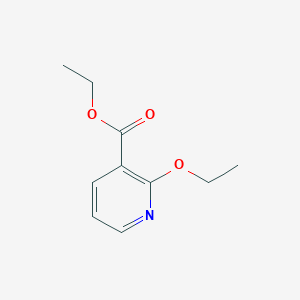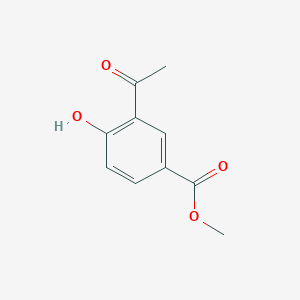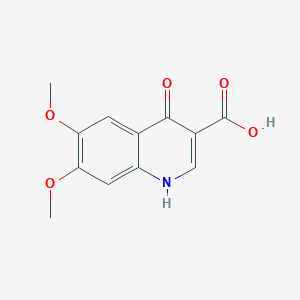
4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid
概要
説明
4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid is a chemical compound with the molecular formula C12H11NO5 . It has a molecular weight of 249.22 g/mol . The compound is also known by other names such as 6,7-dimethoxy-4-oxo-1H-quinoline-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for 4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid is 1S/C12H11NO5/c1-17-9-3-6-8 (4-10 (9)18-2)13-5-7 (11 (6)14)12 (15)16/h3-5H,1-2H3, (H,13,14) (H,15,16) . The Canonical SMILES representation is COC1=C (C=C2C (=C1)C (=O)C (=CN2)C (=O)O)OC .Physical And Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 1.8 . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound is 249.06372245 g/mol . The topological polar surface area is 84.9 Ų . The compound has a heavy atom count of 18 .科学的研究の応用
Synthesis and Chemical Properties
4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid has been studied for its synthesis and chemical properties. One study details the synthesis of its alkylamides, emphasizing a method that avoids halocyclization during bromination, which is significant in developing potential analgesics (Ukrainets et al., 2013).
Antihypoxic Activity
Research has been conducted on the antihypoxic activity of 4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid derivatives. For instance, the synthesis of N-R-amide hydrochlorides of this compound showed high antihypoxic effects, making them candidates for further pharmacological testing as potential antioxidants (Ukrainets et al., 2014).
Development of Opioid Receptor Antagonists
A study on the hydrochloride salts of [(alkylamino)alkyl]amides of 4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid showed promise in developing new opioid receptor antagonists. This research contributes to the development of biologically active compounds in opioid receptor research (Ukrainets et al., 2010).
Photolabile Protecting Group
A derivative of 4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid, namely 8-bromo-7-hydroxyquinoline, has been synthesized and explored as a photolabile protecting group. Its properties, including greater single photon quantum efficiency and multiphoton-induced photolysis sensitivity, make it useful in the study of biological messengers (Fedoryak & Dore, 2002).
Structural and Pharmacological Properties
Further research includes studies on the structural and pharmacological properties of derivatives of 4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid. These investigations focus on understanding the relationships between structure and biological activity, which is crucial for developing new pharmacological agents (Ukrainets et al., 2012).
Safety And Hazards
特性
IUPAC Name |
6,7-dimethoxy-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-17-9-3-6-8(4-10(9)18-2)13-5-7(11(6)14)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEYCDPOWKNXLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949686 | |
| Record name | 6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid | |
CAS RN |
53977-29-0, 26893-22-1 | |
| Record name | 1,4-Dihydro-6,7-dimethoxy-4-oxo-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53977-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

